molecular formula C19H17N3O2 B2927992 1-(2-methylbenzyl)-2-oxo-N-(pyridin-3-yl)-1,2-dihydropyridine-3-carboxamide CAS No. 899947-79-6

1-(2-methylbenzyl)-2-oxo-N-(pyridin-3-yl)-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2927992
CAS No.: 899947-79-6
M. Wt: 319.364
InChI Key: LTDLCWQMDIQLRI-UHFFFAOYSA-N
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Description

1-(2-Methylbenzyl)-2-oxo-N-(pyridin-3-yl)-1,2-dihydropyridine-3-carboxamide is a synthetic organic compound based on the 2-pyridone scaffold, a structure of significant interest in modern drug discovery . The 2-pyridone framework, which features a fused aromatic and amide group, is a privileged structure in medicinal chemistry due to its diverse biological activities and adaptability in chemical synthesis . Compounds containing this core structure have been extensively researched for their potential to exhibit a multitude of biological responses, including antimicrobial, anticancer, and antiviral activities . The molecular structure of related 1,2-dihydropyridine-2-one carboxamides often adopts a nearly planar conformation, which can be crucial for its interaction with biological targets . In research settings, this compound serves as a valuable building block for the exploration of new therapeutic agents. Its structure allows for further functionalization and study within structure-activity relationship (SAR) campaigns, particularly in the development of enzyme inhibitors or receptor modulators . Pyridine and dihydropyridine derivatives are found in numerous FDA-approved pharmaceuticals and are known to improve biochemical potency, metabolic stability, and cellular permeability in drug candidates . This product is intended for non-human research applications only in fields such as medicinal chemistry, organic synthesis, and pharmacological assay development. It is not for diagnostic or therapeutic use.

Properties

IUPAC Name

1-[(2-methylphenyl)methyl]-2-oxo-N-pyridin-3-ylpyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O2/c1-14-6-2-3-7-15(14)13-22-11-5-9-17(19(22)24)18(23)21-16-8-4-10-20-12-16/h2-12H,13H2,1H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTDLCWQMDIQLRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C=CC=C(C2=O)C(=O)NC3=CN=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(2-methylbenzyl)-2-oxo-N-(pyridin-3-yl)-1,2-dihydropyridine-3-carboxamide is a member of the dihydropyridine class, which has garnered attention due to its diverse biological activities. This article discusses its biological activities, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C16H16N2O2\text{C}_{16}\text{H}_{16}\text{N}_2\text{O}_2

This structure includes a dihydropyridine core with a pyridine substituent and a carboxamide group, which are critical for its biological activity.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives of pyridine have shown promising results in inhibiting the growth of HeLa and MDA-MB-231 cell lines. The mechanism often involves the induction of apoptosis through caspase activation and PARP cleavage, suggesting that our compound may also share these properties.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
1HeLa0.069
2MDA-MB-2310.075
3A5490.0046

Note: IC50 values represent the concentration required to inhibit cell growth by 50%.

Antimicrobial Properties

Compounds similar to 1-(2-methylbenzyl)-2-oxo-N-(pyridin-3-yl)-1,2-dihydropyridine-3-carboxamide have demonstrated antimicrobial activity against various pathogens. The presence of the pyridine ring is often linked to enhanced interaction with microbial enzymes or cellular structures, leading to increased efficacy.

The biological activity of this compound is likely mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation or microbial metabolism.
  • Induction of Apoptosis : Similar compounds have been shown to trigger apoptotic pathways in cancer cells, primarily through caspase activation.
  • Cell Membrane Interaction : The hydrophobic regions of the molecule facilitate better interaction with cell membranes, enhancing cellular uptake and subsequent biological effects.

Case Studies

In a recent study focusing on pyridine derivatives, it was found that modifications in the substituents significantly impacted their biological activity. For example, compounds with hydroxyl groups exhibited lower IC50 values compared to those without, indicating enhanced potency against cancer cell lines .

Comparison with Similar Compounds

Structural and Functional Variations

The table below compares key structural features, molecular weights, and physical properties of related compounds:

Compound Name (CAS No.) Substituents (Benzyl/Amide) Molecular Weight Melting Point (°C) Yield (%) Key Applications/Notes Reference
1-Benzyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid Benzyl (no methyl); carboxylic acid 259.26 128–130 67 Intermediate in synthesis
1-(4-Methoxybenzyl)-2-oxo-N-(2,3,5,6-tetrafluoro-4-(pyridin-3-yl)phenyl)-1,2-dihydropyrazolo[1,5-a]pyridine-3-carboxamide (24) 4-Methoxybenzyl; tetrafluoro-pyridinyl amide 528.2 (M+1) 202.6–203.8 90 DHODH inhibitor for AML therapy
BG15987 (899991-82-3) 3-Chlorobenzyl; 4-sulfamoylphenyl amide 417.866 N/A N/A Research compound (purity 90%)
1-[(4-Methylphenyl)methyl]-2-oxo-N-(pyridin-3-yl)-1,2-dihydropyridine-3-carboxamide (946378-37-6) 4-Methylbenzyl; pyridin-3-yl amide 319.4 N/A N/A Structural isomer of target compound
N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide 3-Bromo-2-methylphenyl amide 337.2 N/A N/A Near-planar conformation; hydrogen-bonded dimers
1-(4-Chlorobenzyl)-2-oxo-N-(4-sulfamoylphenyl)-1,2-dihydropyridine-3-carboxamide (899991-34-5) 4-Chlorobenzyl; 4-sulfamoylphenyl amide 417.9 N/A N/A Research compound

Key Observations

Substituent Effects on Physicochemical Properties :

  • Benzyl Group Variations : The position (2- vs. 4-methyl) and electronic nature (e.g., methoxy, chloro) of benzyl substituents influence melting points and solubility. For example, the 4-methoxybenzyl analog (mp >200°C) exhibits higher thermal stability than the unsubstituted benzyl derivative (mp 128–130°C) .
  • Amide Group Modifications : Pyridin-3-yl amides (e.g., CAS 946378-37-6 ) may enhance binding to biological targets compared to sulfamoylphenyl groups (e.g., BG15987 ), which could improve solubility due to sulfonamide polarity.

Biological Relevance: The pyrazolo-pyridine derivative (compound 24 ) demonstrates potent inhibition of dihydroorotate dehydrogenase (DHODH), a target in acute myeloid leukemia (AML). This highlights the importance of fluorine and pyridinyl groups in enhancing bioactivity.

Synthetic Considerations :

  • Yields for carboxamide derivatives range from 67% to 90% , with chromatography and trituration as common purification methods.
  • Crystallographic studies (e.g., ) reveal that hydrogen bonding and planar conformations stabilize these molecules, which may correlate with their crystallinity and formulation stability.

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